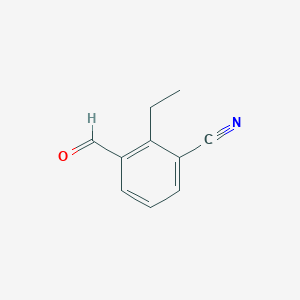

2-Ethyl-3-formylbenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2-ethyl-3-formylbenzonitrile |

InChI |

InChI=1S/C10H9NO/c1-2-10-8(6-11)4-3-5-9(10)7-12/h3-5,7H,2H2,1H3 |

InChI Key |

VARPXINPZZMLRM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC=C1C#N)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethyl 3 Formylbenzonitrile

Established Synthetic Routes to 2-Ethyl-3-formylbenzonitrile

Established methods for the synthesis of this compound primarily involve tandem reactions and functional group interconversions. These routes offer reliable, albeit sometimes limited, pathways to this specific ortho-substituted benzonitrile (B105546) derivative.

Tandem Addition-Rearrangement Approaches Involving Nitrile Anions

A notable strategy for the synthesis of related 3-cyano-2-alkyl benzaldehydes involves the tandem addition-rearrangement of nitrile anions to benzyne. molaid.com This approach, while not explicitly detailed for the 2-ethyl variant in the provided results, offers a foundational concept. The reaction of a nitrile anion with benzyne, generated in situ, would lead to an initial adduct that subsequently rearranges to form the substituted benzonitrile skeleton. This methodology has been shown to be a convenient route to 3-cyano-2-alkyl benzoic acids and benzaldehydes. molaid.com The development of transition metal-catalyzed tandem addition/cyclization reactions of nitriles has also become a significant area of research, providing alternative pathways to complex nitrogen-containing heterocycles. nih.govthieme-connect.com

Functional Group Interconversion Strategies for Aldehyde Generation

Functional group interconversion (FGI) represents a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.ukslideshare.net In the context of synthesizing this compound, a key FGI is the conversion of a nitrile to an aldehyde. A common method for this transformation is the reduction of the nitrile using diisobutylaluminium hydride (DIBAL-H). libretexts.orgresearchgate.netvanderbilt.edu This reagent allows for the selective reduction of the nitrile to an imine, which upon hydrolysis yields the desired aldehyde. imperial.ac.uklibretexts.org This method is particularly valuable as it can be performed at low temperatures, such as -78°C, to prevent over-reduction to the amine. libretexts.org The use of continuous flow technology has been shown to improve the reproducibility of DIBAL-H reductions of nitriles to aldehydes. researchgate.net

| Reagent | Conditions | Product | Notes |

| DIBAL-H | Low temperature (-78°C), followed by hydrolysis | Aldehyde | Selective reduction of nitrile to aldehyde. imperial.ac.uklibretexts.org |

| LiAlH4 | - | Primary Amine | Can be used for complete reduction. libretexts.org |

Emerging Synthetic Techniques Applicable to this compound from Related Precursors

The field of organic synthesis is continually evolving, with new methodologies offering greater efficiency, selectivity, and functional group tolerance. Several emerging techniques show promise for the synthesis of this compound from various precursors.

Electrochemical Synthetic Protocols for ortho-Cyanobenzaldehydes

Organic electrosynthesis is gaining traction as an environmentally benign technique that utilizes electrons as redox agents, thereby minimizing waste. osi.lv Electrochemical methods have been developed for a variety of organic transformations, including the synthesis of complex molecules. osi.lvenergy.govresearchgate.netcardiff.ac.uknih.gov For instance, an electrochemical-induced cascade reaction of 2-formylbenzonitrile with anilines has been reported for the synthesis of N-aryl isoindolinones. nih.gov While not a direct synthesis of this compound, this demonstrates the potential of electrochemistry to manipulate the functional groups present in ortho-cyanobenzaldehydes. The development of electrochemical protocols for the direct formylation or ethylation of a suitable benzonitrile precursor could provide a novel and sustainable route to the target molecule.

Metalation-Functionalization Methodologies for Substituted Benzonitriles

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. scribd.com However, for benzonitriles, traditional DoM can be challenging. An alternative approach is the sterically directed C-H activation/borylation of benzonitriles. scribd.comnih.govfigshare.com This iridium-catalyzed reaction allows for functionalization at the 2-position, adjacent to the cyano group, particularly when a substituent at the 4-position is larger than the cyano group. nih.govfigshare.com This method could potentially be adapted for the synthesis of this compound by first introducing an ethyl group at the 2-position of a suitable benzonitrile precursor, followed by a subsequent functionalization at the 3-position to introduce the formyl group. Furthermore, the use of mixed lithium-magnesium amides has been shown to enable regioselective metalation of substituted aromatic compounds, which could be another viable strategy. researchgate.net The transnitrilation of aryllithium species, generated via directed ortho-lithiation, with dimethylmalononitrile (B1205571) (DMMN) also presents a practical method for aryl nitrile synthesis. acs.org

| Method | Catalyst/Reagent | Position of Functionalization | Reference |

| C-H Activation/Borylation | Iridium catalyst | 2-position (ortho to cyano) | nih.govfigshare.com |

| Directed ortho-Metalation | Lithium-magnesium amides | Varies based on substrate | researchgate.net |

| Transnitrilation | Dimethylmalononitrile (DMMN) | Varies based on precursor | acs.org |

Green Chemistry and Sustainable Synthetic Approaches in the Preparation of this compound

A plausible synthetic strategy for this compound could involve the formylation of a 2-ethylbenzonitrile (B1295046) precursor. However, traditional formylation methods often rely on harsh reagents and produce significant waste. Therefore, the focus here is on greener alternatives.

Catalytic Formylation Reactions

One of the cornerstones of green chemistry is the use of catalytic methods to improve reaction efficiency and reduce waste. Several catalytic formylation reactions could be adapted for the synthesis of this compound.

Superacid-Catalyzed Formylation: Research has shown that superacid systems, such as CF₃SO₃H + HF + BF₃, can effectively catalyze the formylation of substituted benzenes with carbon monoxide under mild conditions, even at atmospheric pressure and low temperatures (0°C). worldscientific.com This approach offers a high degree of positional selectivity. While typically favoring the para isomer, the directing effects in 2-ethylbenzonitrile could potentially be tuned. The use of carbon monoxide, a readily available C1 source, is also advantageous from a sustainability perspective.

Metal-Free Formylation: The development of metal-free catalytic systems is a significant goal in green synthesis. A direct and mild formylation method for substituted benzenes has been developed using dichloromethyl methyl ether (Cl₂CHOMe) and a silver trifluoromethanesulfonate (B1224126) (AgOTf) promoter. acs.org This reaction can proceed at temperatures as low as -78°C. acs.org The development of a non-silver, more benign catalyst for this transformation would further enhance its green credentials.

Use of Greener Solvents and Reagents

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic.

Ionic Liquids: Ionic liquids (ILs) have emerged as promising green solvents due to their low vapor pressure, thermal stability, and recyclability. Studies on the formylation of substituted benzenes have shown that certain ionic liquids can facilitate the reaction, offering a more environmentally friendly alternative to conventional solvents. research-nexus.netuj.ac.za For instance, the HF/BF₃-catalyzed formylation of phenol (B47542) has been successfully carried out in ionic liquids. uj.ac.za

Solvent-Free and Catalyst-Free Conditions: An ideal green synthesis would be one that proceeds without the need for any solvent or catalyst. Ultrasound-promoted N-formylation of amines has been achieved under solvent- and catalyst-free conditions at room temperature, demonstrating the potential of alternative energy sources to drive reactions efficiently and cleanly. academie-sciences.fr While this specific reaction is for amine formylation, the principle of using ultrasound to promote reactions could be explored for the formylation of aromatic rings.

Directed ortho-Metalation as a Green Strategy

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. The nitrile group in a benzonitrile derivative can act as a directed metalation group (DMG), guiding lithiation to the ortho position. This strategy could be hypothetically applied to the synthesis of this compound, although the directing influence of the ethyl group would also need to be considered. A potential green aspect of this approach lies in its high regioselectivity, which minimizes the formation of isomers and simplifies purification, thereby reducing waste.

The general approach involves treating the substrate with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). commonorganicchemistry.com

Interactive Data Table: Comparison of Potential Formylation Methods

| Formylation Method | Reagents/Catalyst | Solvent | Temperature | Potential Green Advantages | Potential Drawbacks |

| Superacid-Catalyzed Formylation | CO, CF₃SO₃H + HF + BF₃ | - | 0°C | High atom economy (uses CO), mild conditions. worldscientific.com | Use of corrosive superacids. |

| Metal-Promoted Formylation | Cl₂CHOMe, AgOTf | Dichloromethane | -78°C | High yields, very mild conditions. acs.org | Use of a heavy metal promoter. |

| Formylation in Ionic Liquids | Varies (e.g., HF/BF₃, CO) | Ionic Liquid | Varies | Recyclable solvent, reduced VOCs. research-nexus.netuj.ac.za | Cost and potential toxicity of some ILs. |

| Directed ortho-Metalation | n-BuLi or LDA, then DMF | THF | -78°C | High regioselectivity, reduced byproducts. commonorganicchemistry.com | Use of pyrophoric reagents, cryogenic temperatures. |

| Ultrasound-Promoted Reaction | Formic Acid | Solvent-free | Room Temp. | Energy efficiency, no solvent/catalyst waste. academie-sciences.fr | Applicability to C-formylation needs investigation. |

Detailed Research Findings

While direct experimental data for the green synthesis of this compound is scarce, the principles outlined above provide a clear roadmap for developing such a process. Research into the Vilsmeier-Haack reaction, a common formylation method, shows that it typically occurs at the para position for substrates like 2-ethylbenzonitrile due to electronic effects. This highlights the need for alternative strategies like directed metalation or the use of catalysts that can override these inherent selectivities.

Furthermore, multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to complex molecules. A copper-catalyzed three-component cyclization of 2-formylbenzonitriles with arenes and diaryliodonium salts has been reported for the synthesis of isoindolinones. researchgate.net Exploring MCRs that could lead to the direct assembly of the this compound scaffold from simpler, readily available starting materials would be a significant advancement in its sustainable synthesis.

Elucidating Reactivity and Mechanistic Pathways of 2 Ethyl 3 Formylbenzonitrile

Fundamental Reactivity Profiles of the Nitrile and Formyl Groups

The nitrile and formyl groups are both unsaturated, containing π bonds, which makes them key centers of reactivity. Their distinct electronic structures, however, confer upon them different, yet complementary, chemical behaviors.

The chemical nature of 2-Ethyl-3-formylbenzonitrile is largely defined by the electrophilic character of the carbon atoms within the nitrile and formyl moieties.

Nitrile Group (-C≡N): The carbon-nitrogen triple bond in the nitrile group is strongly polarized, with the nitrogen atom being more electronegative. This polarization results in the carbon atom being electron-deficient and, therefore, highly electrophilic. openstax.org A resonance structure can be drawn that places a formal positive charge on the carbon, further emphasizing its susceptibility to nucleophilic attack. libretexts.org Consequently, the primary reaction pathway for the nitrile group involves the addition of nucleophiles to the carbon atom. wikipedia.orglibretexts.org This addition leads to the formation of an sp²-hybridized imine anion, which is analogous to the formation of an alkoxide ion from a carbonyl group. openstax.org While the nitrogen atom possesses a lone pair of electrons in an sp hybrid orbital, it is significantly less basic and nucleophilic compared to the nitrogen in amines. libretexts.org

Formyl Group (-CHO): Similar to the nitrile group, the carbonyl group within the formyl moiety is highly polarized. The oxygen atom is considerably more electronegative than the carbon atom, leading to a significant partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen. This renders the carbonyl carbon a primary electrophilic site, readily attacked by nucleophiles. libretexts.org Conversely, the lone pairs of electrons on the oxygen atom make it a nucleophilic center, susceptible to attack by electrophiles, such as protons in acid-catalyzed reactions. libretexts.org The general reactivity pattern for carbonyl groups is that electrophiles attack the oxygen, while nucleophiles attack the carbon. libretexts.org

Table 1: Comparison of Functional Group Reactivity

| Functional Group | Electrophilic Center | Nucleophilic Center | Common Reactions |

|---|---|---|---|

| Nitrile (-C≡N) | Carbon | Nitrogen (weak) | Nucleophilic addition, Hydrolysis, Reduction |

| Formyl (-CHO) | Carbon | Oxygen | Nucleophilic addition, Oxidation, Reduction |

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution is governed by the combined electronic and steric effects of the ethyl, formyl, and nitrile substituents.

Electronic Effects: Both the formyl and nitrile groups are electron-withdrawing groups. They deactivate the aromatic ring by pulling electron density away from it, making it less nucleophilic and thus less reactive towards electrophiles. These groups are known as meta-directors for electrophilic substitution. libretexts.org In contrast, the ethyl group is an electron-donating group through an inductive effect, which activates the ring and directs incoming electrophiles to the ortho and para positions.

Ortho-Substituent Effects: The arrangement of the substituents on the ring is critical. The formyl and nitrile groups are meta to each other, while the ethyl group is ortho to the formyl group and meta to the nitrile group. The presence of substituents at the ortho position can introduce significant steric hindrance, which may influence the regioselectivity of reactions. utexas.edu Studies on substituted benzonitriles have shown that the stability of reaction intermediates and products is strongly dependent on the number and nature of ortho substituents. acs.orgacs.org For instance, electron-withdrawing groups in the ortho position can stabilize certain transition states, while bulky groups can sterically hinder the approach of reagents. utexas.eduosti.gov In the case of this compound, the activating effect of the ethyl group competes with the deactivating effects of the formyl and nitrile groups, and the final substitution pattern will depend on the specific reaction conditions and the nature of the electrophile.

Cascade and Multi-Component Reactions Initiated by this compound Analogues

The bifunctional nature of 2-formylbenzonitrile and its derivatives, such as this compound, makes them ideal substrates for cascade reactions. These reactions, where multiple bonds are formed in a single synthetic operation, provide efficient pathways to complex heterocyclic structures. researchgate.net

Base-promoted reactions involving 2-formylbenzonitrile analogues can initiate a cascade of events leading to the formation of polycyclic nitrogen-containing heterocycles. A typical strategy involves the reaction with compounds containing active methylene (B1212753) groups. The base deprotonates the active methylene compound, generating a nucleophile that attacks the electrophilic formyl carbon. This initial addition is often followed by an intramolecular cyclization where the nitrile group is attacked, leading to the formation of a new ring system. Such cascade reactions are highly efficient for constructing diverse heterocyclic frameworks under metal-free conditions. rsc.orgnih.gov

Table 2: Representative Base-Promoted Cascade Reaction

| Reactants | Base | Key Steps | Product Type |

|---|

Electrochemical methods offer a powerful tool for initiating cascade reactions under mild conditions. In the context of 2-formylbenzonitrile analogues, electrochemical induction has been successfully employed to synthesize N-aryl isoindolinones. mdpi.comnih.gov This process typically involves the reaction of 2-formylbenzonitrile with anilines. The reaction is initiated by constant current electrolysis, which generates a strong base in situ. mdpi.com This base then facilitates a cascade of chemical reactions, including the formation of an imine, cyclization, and rearrangement, ultimately yielding the isoindolinone product. mdpi.comnih.gov Density functional theory (DFT) calculations have been used to investigate the mechanism of these subsequent chemical cascade reactions. mdpi.com

The reaction of 2-formylbenzonitriles with amines provides a classic example of a cascade process initiated by hemiaminal formation. The initial step is the nucleophilic attack of the amine on the formyl group to form a hemiaminal intermediate. rsc.org This is followed by a base-catalyzed heterocyclization, where the hydroxyl group of the hemiaminal attacks the electrophilic nitrile carbon. The resulting intermediate can then undergo a subsequent intramolecular rearrangement, such as an aza-Mannich reaction, to yield stable 3-amino-substituted isoindolinones. rsc.org This tandem hemiaminal-heterocyclization-aza-Mannich reaction provides a powerful method for constructing complex chiral isoindolinone frameworks, particularly when using chiral catalysts. rsc.org The aza-Cope/Mannich reaction is a well-established, synthetically valuable transformation for creating complex cyclic molecules, as the Mannich cyclization step is typically irreversible and drives the reaction equilibrium. wikipedia.orgchem-station.com

Morita-Baylis-Hillman Related Methodologies for Conjugate Additions

The Morita-Baylis-Hillman (MBH) reaction is a significant carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, such as an aldehyde, in the presence of a nucleophilic catalyst. wikipedia.org This reaction is a powerful tool for synthesizing densely functionalized molecules. wikipedia.org Given the structure of this compound, its aldehyde group can readily serve as the electrophile in an MBH reaction.

The general mechanism of the MBH reaction involves three key steps:

Michael Addition: A nucleophilic catalyst, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine (B1218219), adds to the activated alkene in a conjugate or Michael addition. organic-chemistry.org This forms a zwitterionic enolate intermediate.

Aldol-type Addition: The nucleophilic α-carbon of the zwitterionic intermediate attacks the electrophilic carbonyl carbon of the aldehyde (e.g., the formyl group of this compound).

Catalyst Elimination: A proton transfer and subsequent elimination of the catalyst regenerates the double bond and yields the final allylic alcohol product.

The rate-determining step is typically the second step, the addition to the aldehyde, which can be very slow, sometimes requiring days for completion at room temperature. The reaction is generally second-order in the aldehyde and first-order in the catalyst and the activated alkene. organic-chemistry.org

Conjugate addition, also known as 1,4-addition, is the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.orgmasterorganicchemistry.com The MBH reaction is fundamentally related to conjugate addition as its first step involves the conjugate addition of the catalyst to the activated alkene. This initial step generates the key nucleophile that then attacks the aldehyde. A variety of nucleophiles can participate in conjugate additions, including amines, thiolates, and organocuprates. masterorganicchemistry.comyoutube.com

For aromatic aldehydes like this compound, the MBH reaction provides a direct route to multifunctional products. The reaction conditions can be sensitive to the substrate and catalyst used. nih.gov

Table 1: Common Catalysts and Substrates in Morita-Baylis-Hillman Reactions

| Catalyst | Activated Alkene Example | Electrophile Example | Key Characteristics |

| DABCO | Methyl acrylate | Benzaldehyde | Most common and effective tertiary amine catalyst. wikipedia.orgorganic-chemistry.org |

| Trimethylphosphine | Ethyl acrylate | Isobutyraldehyde | Phosphines can also be effective catalysts. organic-chemistry.org |

| DMAP | Acrylonitrile | 4-Nitrobenzaldehyde | Can be superior to DABCO in certain cases. organic-chemistry.org |

| DBU | Methyl vinyl ketone | Furfural | A non-nucleophilic, strong base that can promote the reaction. organic-chemistry.org |

Reaction Mechanism Elucidation through Experimental and Computational Approaches

Isotopic Labeling Studies for Reaction Pathway Delineation

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction. wikipedia.org By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), chemists can follow the labeled atom's position in the products, providing definitive evidence for a proposed reaction mechanism. wikipedia.org

For a reaction involving this compound, such as the MBH reaction, isotopic labeling could be employed in several ways:

Deuterium Labeling of the Alkene: If the α-hydrogen of the activated alkene is replaced with deuterium, its fate in the reaction can be monitored. A significant kinetic isotope effect (a change in reaction rate upon isotopic substitution) for this position would imply that the abstraction of this proton is involved in the rate-determining step of the reaction. wikipedia.org

¹³C Labeling of the Carbonyl Carbon: By labeling the carbonyl carbon of the formyl group in this compound with ¹³C, its precise location in the final product can be confirmed, verifying the connectivity proposed in the reaction mechanism.

¹⁸O Labeling of the Carbonyl Oxygen: Replacing the ¹⁶O of the aldehyde with ¹⁸O would allow researchers to track the oxygen atom, confirming that it becomes part of the hydroxyl group in the MBH adduct.

This technique provides unambiguous information about bond-forming and bond-breaking steps that is often difficult to obtain by other means. wikipedia.org

Kinetic Investigations and Transition State Analysis

Kinetic studies, which measure the rate of a chemical reaction and how it is influenced by factors like concentration, temperature, and catalysts, are fundamental to understanding reaction mechanisms. For reactions involving this compound, determining the rate law can reveal which molecules are involved in the rate-determining step. For instance, kinetic analysis of the MBH reaction showed it to be second-order with respect to the aldehyde, leading to a revised mechanism proposal. wikipedia.orgorganic-chemistry.org

Every chemical reaction proceeds through a high-energy, transient species known as the transition state, which represents the energy maximum on the reaction coordinate between reactants and products. dntb.gov.ua The structure of the transition state cannot be observed directly due to its extremely short lifetime (around 10⁻¹³ seconds). dntb.gov.ua However, its properties can be inferred from experimental kinetics and computational modeling.

Transition state analysis helps to understand how catalysts work. Enzymes, for example, are thought to function by binding tightly to and stabilizing the transition state of a reaction, thereby lowering the activation energy. dntb.gov.ua In the context of the MBH reaction, different catalysts can influence the energy of the transition state, thus affecting the reaction rate. Analyzing these effects provides insight into the catalyst's role in the mechanism.

Application of Density Functional Theory (DFT) in Mechanistic Investigations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net In chemistry, it has become a crucial tool for studying reaction mechanisms, predicting reaction outcomes, and understanding the properties of molecules and their transition states. researchgate.netpku.edu.cn

For a molecule like this compound, DFT calculations can be used to:

Model Reaction Pathways: Researchers can compute the energy profiles for proposed reaction mechanisms. This involves locating the structures and energies of reactants, intermediates, transition states, and products. The calculated activation energies for different pathways can indicate the most likely mechanism. pku.edu.cn

Analyze Transition State Geometries: DFT can provide detailed three-dimensional structures of transition states, offering insights into how bonds are formed and broken during the critical step of a reaction.

Understand Selectivity: In reactions where multiple products are possible (e.g., regioselectivity or stereoselectivity), DFT can be used to calculate the energies of the different transition states leading to each product. The pathway with the lower activation energy is predicted to be the major one, explaining the observed selectivity. researchgate.net

Elucidate Catalyst Effects: The interaction between a catalyst and the reactants can be modeled to understand how the catalyst lowers the activation energy.

For instance, DFT studies on cycloaddition reactions have been used to determine whether a reaction is concerted or stepwise and to explain the observed regioselectivity based on the stability of transition state structures. researchgate.net Such computational investigations provide a molecular-level understanding that complements experimental findings from kinetic and isotopic labeling studies.

Derivatization and Structural Modification of 2 Ethyl 3 Formylbenzonitrile

Synthesis of Novel Heterocyclic Systems from 2-Ethyl-3-formylbenzonitrile Precursors

The unique arrangement of the cyano, formyl, and ethyl groups on the benzene (B151609) ring makes this compound a strategic starting material for building fused heterocyclic systems. The reactivity of the ortho-disposed formyl and cyano functionalities allows for cascade reactions that efficiently construct complex polycyclic molecules.

Isoindolinone Scaffold Construction and Diversification

The synthesis of isoindolinones from 2-formylbenzonitrile precursors is a well-established and powerful method for generating this important heterocyclic motif. These reactions leverage the dual reactivity of the aldehyde and nitrile groups. While specific literature on the 2-ethyl derivative is not prevalent, the general strategies applied to 2-cyanobenzaldehyde (B126161) are directly applicable.

One prominent approach involves a copper-catalyzed multicomponent cascade cyclization. In this process, 2-formylbenzonitriles react with phenylacetylenes and diaryliodonium salts to produce a variety of 3-(2-oxopropyl)-2-arylisoindolinones in moderate to good yields researchgate.net. The reaction demonstrates broad functional group compatibility, suggesting that the ethyl group on the this compound scaffold would be well-tolerated researchgate.net.

Another versatile method is the one-pot reaction between 2-cyanobenzaldehyde and various nucleophiles. For instance, the reaction with 2-(2-nitrophenyl) acetonitrile (B52724) in the presence of a base like triethylamine (B128534) leads to the formation of a 3-substituted isoindolinone through a sequence of nucleophilic addition, cyclization, and rearrangement nih.gov. Similarly, reaction with 2-nitroaniline (B44862) derivatives under basic conditions yields 3-((nitrophenyl)amino)isoindolin-1-one derivatives nih.gov. These methods underscore the potential for significant diversification of the isoindolinone core.

A review of the chemistry of 2-cyanobenzaldehyde highlights its multifaceted behavior, particularly in cascade reactions leading to isoindolinones and related heterocycles researchgate.net. The initial step often involves the addition of a nucleophile to the aldehyde, followed by an intramolecular attack onto the nitrile group to form the five-membered lactam ring nih.govresearchgate.net.

| Reaction Type | Reactants (with 2-Formylbenzonitrile) | Resulting Scaffold | Key Features |

|---|---|---|---|

| Multicomponent Cascade Cyclization | Phenylacetylenes, Diaryliodonium salts | 3-(2-oxopropyl)-2-arylisoindolinones | Copper-catalyzed; Good functional group tolerance researchgate.net |

| One-pot Nucleophilic Addition/Cyclization | 2-(2-Nitrophenyl) acetonitrile | 2-(3-Oxoisoindolin-1-yl)acetonitrile derivatives | Base-mediated; Proceeds via cyclization and rearrangement nih.gov |

| One-pot Nucleophilic Addition/Cyclization | 2-Nitroaniline derivatives | 3-((Nitrophenyl)amino)isoindolin-1-ones | Base-mediated; Efficient one-pot synthesis nih.gov |

Phthalide (B148349) Derivative Formation

Phthalides, or 1(3H)-isobenzofuranones, are another class of heterocyclic compounds that can be accessed from precursors related to this compound. The synthesis often involves the transformation of a 2-formylarylketone, which undergoes an intramolecular Cannizzaro-Tishchenko-type reaction or a photochemical isomerization to yield 3-substituted phthalides organic-chemistry.orgnih.govconicet.gov.ar.

While this compound itself is not a 2-formylarylketone, its conversion to such a ketone via a Grignard reaction with the formyl group, followed by oxidation, could open a pathway to phthalide synthesis. More directly, the chemistry of 2-acylbenzonitriles, which are close analogs, is known to provide access to phthalides researchgate.net. This suggests that under specific reaction conditions, the formyl and cyano groups of this compound could be manipulated to undergo cyclization into the phthalide lactone ring, although this represents a less direct transformation compared to isoindolinone formation.

Transformations of the Formyl Group in this compound

The formyl group is a highly versatile functional handle, enabling a wide array of chemical transformations that can be used to build molecular complexity.

Selective Oxidation and Reduction Pathways

The formyl group of this compound can be selectively modified without affecting the adjacent ethyl and cyano groups.

Selective Oxidation: The aldehyde can be oxidized to a carboxylic acid to yield 2-Ethyl-3-cyanobenzoic acid. This transformation can be achieved using mild oxidizing agents, such as silver(I) oxide (Tollens' reagent) or sodium chlorite, which are chemoselective for aldehydes and would not affect the ethyl group or the nitrile.

Selective Reduction: Conversely, the formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group), affording (3-cyano-2-ethylphenyl)methanol. This is readily accomplished using mild hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. These conditions are sufficiently gentle to leave the nitrile group intact.

These simple transformations convert the starting material into new bifunctional building blocks, opening up further synthetic possibilities.

Condensation and Imine Formation Reactions for Complex Architectures

One of the most fundamental reactions of the formyl group is its condensation with primary amines to form an imine or Schiff base. This reversible reaction is a cornerstone of dynamic covalent chemistry and serves as a key step in many multicomponent reactions nih.gov. The formation of an imine from this compound and a suitable amine introduces a new substituent and creates an electrophilic imine carbon that can participate in subsequent reactions.

This in-situ imine formation is integral to the synthesis of complex heterocyclic systems. As seen in the construction of isoindolinones, the reaction of 2-cyanobenzaldehyde with an amine generates an imine intermediate, which is then poised for intramolecular cyclization nih.govresearchgate.net. The versatility of this reaction allows for the introduction of a wide range of substituents based on the choice of the primary amine, leading to the creation of diverse chemical libraries.

| Reagent Class | Example Reagent | Intermediate/Product | Synthetic Application |

|---|---|---|---|

| Primary Amines | Aniline, Benzylamine | Schiff Base (Imine) | Precursor for reduction to secondary amines; Intermediate in multicomponent reactions nih.gov |

| Hydrazines | Hydrazine, Phenylhydrazine | Hydrazone | Used in Wolff-Kishner reduction; Synthesis of N-containing heterocycles |

| Hydroxylamine | Hydroxylamine hydrochloride | Oxime | Can be rearranged (Beckmann rearrangement) or reduced to amines |

| Active Methylene (B1212753) Compounds | Malononitrile, Ethyl cyanoacetate | Knoevenagel condensation product | Formation of C=C bonds; Precursors for Michael additions and further cyclizations |

Reactions Involving the Nitrile Moiety

The nitrile group (—C≡N) is a valuable functional group in organic synthesis, characterized by its linear geometry and the electrophilic nature of the carbon atom. This electrophilicity is due to the polarization of the carbon-nitrogen triple bond, making the carbon susceptible to attack by nucleophiles. wikipedia.org Reactions of the nitrile in this compound can lead to the formation of amines, ketones, and carboxylic acid derivatives, often proceeding through an intermediate imine or amide.

Nucleophilic addition to the carbon-nitrogen triple bond is a primary pathway for the derivatization of nitriles. wikipedia.org A variety of carbon- and heteroatom-based nucleophiles can be employed to generate new functional groups.

One of the most common transformations is the reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). The nucleophilic alkyl or aryl group attacks the electrophilic nitrile carbon to form a resonance-stabilized imine anion after an aqueous workup. This intermediate is typically not isolated but is readily hydrolyzed under acidic conditions to yield a ketone. For this compound, this reaction provides a route to 2-ethyl-3-formyl acylbenzenes. The reaction must be carefully controlled to prevent the organometallic reagent from attacking the more reactive formyl group. Protection of the aldehyde, for instance as an acetal, may be necessary to achieve selectivity.

The general scheme for this reaction is as follows:

Nucleophilic Attack: The Grignard reagent adds to the nitrile carbon, breaking one of the π-bonds and forming an N-magnesium salt of an imine.

Hydrolysis: Subsequent treatment with aqueous acid hydrolyzes the imine to a ketone and ammonia.

The table below summarizes potential nucleophilic addition reactions at the nitrile functionality.

| Nucleophile | Reagent Example | Intermediate Product | Final Product |

| Alkyl/Aryl | Methylmagnesium bromide (CH₃MgBr) | Imine anion salt | 2-Acetyl-6-ethylbenzonitrile (after hydrolysis) |

| Hydride | Lithium aluminum hydride (LiAlH₄) | Imine anion | (2-Ethyl-3-formylphenyl)methanamine |

| Alcohol | Ethanol (C₂H₅OH) / HCl | Imidate | Ethyl 2-ethyl-3-formylbenzenecarboximidate |

Note: The reactivity of the formyl group must be considered; it may react preferentially or require protection depending on the nucleophile and reaction conditions.

The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions. semanticscholar.orgpearson.comchemistrysteps.com This transformation is fundamental for converting nitriles into valuable synthetic intermediates and final products. The reaction proceeds in two main stages: initial hydration of the nitrile to form an amide, followed by hydrolysis of the amide to the carboxylic acid. chemistrysteps.comjove.com

Acid-Catalyzed Hydrolysis: Heating this compound under reflux with a strong aqueous acid, such as sulfuric acid or hydrochloric acid, results in the formation of 2-Ethyl-3-formylbenzoic acid. semanticscholar.orggoogle.com The mechanism involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. jove.com Subsequent proton transfers and tautomerization lead to the formation of the intermediate amide, 2-Ethyl-3-formylbenzamide. Continued heating under acidic conditions hydrolyzes this amide to the final carboxylic acid and an ammonium (B1175870) salt. jove.com

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with a strong aqueous base like sodium hydroxide (B78521) leads to the formation of a carboxylate salt. pearson.comchemistrysteps.com In this process, the hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. The amide is then hydrolyzed by the base to yield the carboxylate salt (e.g., sodium 2-ethyl-3-formylbenzoate) and ammonia. pearson.com Acidification of the reaction mixture in a separate step is required to protonate the carboxylate and isolate the free 2-Ethyl-3-formylbenzoic acid.

Under milder, controlled conditions, the reaction can often be stopped at the amide stage, allowing for the isolation of 2-Ethyl-3-formylbenzamide. This provides a valuable synthetic route to primary amides.

| Reaction Condition | Intermediate Product | Final Product |

| H₂SO₄ (aq), Heat | 2-Ethyl-3-formylbenzamide | 2-Ethyl-3-formylbenzoic acid |

| 1. NaOH (aq), Heat2. H₃O⁺ | 2-Ethyl-3-formylbenzamide | 2-Ethyl-3-formylbenzoic acid |

| H₂O₂, NaOH (controlled) | N/A | 2-Ethyl-3-formylbenzamide |

Regioselective Functionalization of the Benzonitrile (B105546) Core in this compound

Direct functionalization of the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is governed by the directing effects of the three existing substituents. To predict the regioselectivity, the electronic properties of each group must be considered:

Ethyl group (-CH₂CH₃): An alkyl group that is weakly activating and an ortho, para-director.

Formyl group (-CHO): A strongly deactivating group and a meta-director.

Nitrile group (-CN): A strongly deactivating group and a meta-director.

Position C4: ortho to the activating ethyl group, but ortho to the deactivating formyl group and meta to the deactivating nitrile group. Steric hindrance from the adjacent ethyl and formyl groups is also significant.

Position C5: meta to the activating ethyl group, para to the deactivating formyl group, and meta to the deactivating nitrile group. This position is electronically disfavored by the activating group.

Position C6: para to the activating ethyl group and meta to both the formyl and nitrile deactivating groups.

Considering these factors, the C6 position is the most likely site for electrophilic aromatic substitution. It benefits from the strong para-directing effect of the activating ethyl group while simultaneously satisfying the meta-directing preference of both the formyl and nitrile groups. Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield the 6-substituted derivative as the major product, albeit requiring harsh conditions due to the deactivated nature of the ring.

| Position | Influence of Ethyl (-Et) | Influence of Formyl (-CHO) | Influence of Nitrile (-CN) | Overall Likelihood for EAS |

| C4 | Activating (ortho) | Deactivating (ortho) | Deactivating (meta) | Low (steric hindrance) |

| C5 | Disfavored (meta) | Deactivating (para) | Deactivating (meta) | Very Low |

| C6 | Activating (para) | Deactivating (meta) | Deactivating (meta) | High (most favored) |

Modern C-H functionalization techniques, often catalyzed by transition metals, could potentially offer alternative pathways to functionalize the benzonitrile core with different regioselectivity, for example, through directed metalation guided by one of the existing functional groups. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Ethyl 3 Formylbenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 2-Ethyl-3-formylbenzonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, supported by computational calculations, enables a complete assignment of all proton (¹H) and carbon (¹³C) signals, providing crucial information on the molecular framework and stereochemistry.

The structural elucidation of this compound begins with 1D NMR experiments, namely ¹H and ¹³C NMR. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehydic proton, and the protons of the ethyl group. The aromatic region would display a complex splitting pattern for the three adjacent protons on the benzene (B151609) ring. The aldehydic proton would appear as a singlet at a characteristic downfield shift. The ethyl group would present as a quartet for the methylene (B1212753) (–CH₂) protons and a triplet for the methyl (–CH₃) protons, with their coupling providing clear evidence of their connectivity.

For unambiguous assignments, especially in complex derivatives, advanced 2D NMR techniques are indispensable. ipb.ptresearchgate.netresearchgate.net

Correlation Spectroscopy (COSY): This experiment establishes proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show a clear cross-peak between the methylene and methyl protons of the ethyl group, and also between the adjacent protons on the aromatic ring, confirming their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates protons with their directly attached carbons. It allows for the definitive assignment of each carbon atom in the molecule that is bonded to a proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons (those with no attached protons), such as the nitrile carbon, the carbonyl carbon, and the aromatic carbons bonded to the substituents. For instance, a correlation from the aldehydic proton to the aromatic ring carbon it is attached to would be visible.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. It is crucial for determining the conformation and stereochemistry of derivatives. ipb.pt

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H at this position) |

|---|---|---|---|---|

| CHO | ¹H | ~10.2 | - | C3, C4 |

| CHO | ¹³C | - | ~191 | - |

| CN | ¹³C | - | ~117 | - |

| CH₂CH₃ | ¹H | ~2.9 (q) | - | C1, C2, C6, CH₃ |

| CH₂CH₃ | ¹³C | - | ~25 | - |

| CH₂CH₃ | ¹H | ~1.3 (t) | - | CH₂ |

| CH₂CH₃ | ¹³C | - | ~15 | - |

| Ar-H4 | ¹H | ~7.9 (d) | - | C2, C6, CHO |

| Ar-H5 | ¹H | ~7.6 (t) | - | C1, C3 |

| Ar-H6 | ¹H | ~7.8 (d) | - | C2, C4, CH₂ |

Computational chemistry provides powerful tools for predicting NMR parameters, which can aid in the assignment of experimental spectra and validate proposed structures. researcher.life The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), has become a standard approach for calculating theoretical NMR chemical shifts. nih.govrsc.org

The process involves:

Conformational Search: Identifying the lowest energy conformer(s) of the molecule, as the geometry significantly influences chemical shifts.

Geometry Optimization: Using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(2d,p)) to obtain a precise 3D structure of the lowest energy conformer. mdpi.com

NMR Calculation: Performing the GIAO calculation on the optimized geometry to yield theoretical isotropic shielding values.

Scaling and Correlation: These shielding values are then converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane) and often scaled using a linear regression approach to improve the correlation with experimental data. nih.gov

A strong linear correlation between the calculated and experimental chemical shifts provides high confidence in the structural assignment. mdpi.com This combined experimental-theoretical approach is particularly valuable for resolving ambiguities in complex molecules or for distinguishing between isomers. researcher.lifersc.org

NMR spectroscopy is a dynamic tool that extends beyond static structure elucidation. For derivatives of this compound, NMR is critical for studying reaction mechanisms and determining stereochemistry.

Mechanistic Studies: By acquiring NMR spectra at various time points during a reaction, one can monitor the consumption of reactants and the formation of intermediates and products. This allows for the determination of reaction kinetics and provides insights into the reaction pathway. For example, the conversion of the formyl group into another functional group can be tracked by the disappearance of the characteristic aldehyde proton signal around 10 ppm.

Stereochemical Studies: When reactions involving this compound create new stereocenters, NMR is essential for determining the relative and sometimes absolute configuration of the product. 2D NOESY or ROESY experiments, which detect through-space interactions, can establish the proximity of different protons in the molecule, revealing their relative stereochemical arrangement. ipb.pt Furthermore, the magnitude of proton-proton coupling constants (J-values) can often provide valuable information about dihedral angles and thus the stereochemistry of the molecule.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Computational Analysis for Vibrational Assignments

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. These two techniques are complementary; FT-IR is sensitive to polar bonds and hetero-nuclear functional groups, while Raman is more sensitive to non-polar and homo-nuclear bonds. surfacesciencewestern.com

For this compound, characteristic vibrational modes are expected:

C≡N Stretch: A strong, sharp absorption in the FT-IR spectrum around 2220-2230 cm⁻¹.

C=O Stretch: A very strong absorption in the FT-IR spectrum around 1690-1710 cm⁻¹, characteristic of an aromatic aldehyde.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

Computational analysis using DFT is routinely employed to obtain a more detailed and accurate assignment of the vibrational modes. arxiv.orgresearchgate.netnih.gov Theoretical harmonic vibrational frequencies are calculated and then scaled by an empirical factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with the experimental FT-IR and FT-Raman spectra. nih.gov The Potential Energy Distribution (PED) is also calculated to determine the contribution of different internal coordinates to each normal mode of vibration, providing a precise description of the vibrational character. mdpi.com

| Functional Group | Vibrational Mode | Expected Experimental Frequency (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium/Strong |

| Aliphatic C-H | Stretching | 2980-2850 | Medium/Strong |

| Nitrile (C≡N) | Stretching | 2230-2220 | Strong (IR) / Medium (Raman) |

| Aldehyde (C=O) | Stretching | 1710-1690 | Very Strong (IR) / Medium (Raman) |

| Aromatic C=C | Stretching | 1600-1450 | Variable/Strong |

| C-H | Bending | 1470-1370 | Medium/Medium |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₀H₉NO for this compound).

Electron Ionization (EI) is a common MS technique that causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. Analysis of the fragmentation pattern provides valuable structural information. For this compound (Molecular Weight: 159.19 g/mol ), the fragmentation pathway would likely involve:

Molecular Ion (M⁺˙): The peak corresponding to the intact molecule, m/z = 159.

Loss of a Methyl Radical (M-15): Cleavage of the ethyl group to lose ·CH₃, resulting in a fragment at m/z = 144. This is a common fragmentation for ethyl-substituted aromatic compounds. nist.gov

Loss of a Hydrogen Radical (M-1): Loss of the aldehydic hydrogen, leading to a fragment at m/z = 158.

Loss of the Formyl Group (M-29): Cleavage of the C-CHO bond to lose ·CHO, resulting in a significant peak at m/z = 130, corresponding to 2-ethylbenzonitrile (B1295046).

Loss of Ethylene (M-28): A McLafferty-type rearrangement could potentially lead to the loss of C₂H₄, although this may be less favored than other pathways.

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 159 | [M]⁺˙ (Molecular Ion) | [C₁₀H₉NO]⁺˙ |

| 158 | [M-H]⁺ | [C₁₀H₈NO]⁺ |

| 144 | [M-CH₃]⁺ | [C₉H₆NO]⁺ |

| 130 | [M-CHO]⁺ | [C₉H₉N]⁺ |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

While NMR provides the structure in solution, single-crystal X-ray crystallography gives the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique is contingent upon the ability to grow a suitable, high-quality single crystal of the compound or a derivative.

If a crystalline derivative of this compound were obtained, X-ray diffraction analysis would yield precise data on:

Bond Lengths and Angles: Providing experimental validation of the molecular geometry.

Conformation: Determining the exact spatial arrangement of the ethyl and formyl groups relative to the benzene ring.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds, dipole-dipole interactions, or π-π stacking, which govern the solid-state properties of the material. nih.govnih.gov

The resulting structural data, including atomic coordinates, can be used to validate the lowest energy conformers predicted by computational methods and provide a benchmark for theoretical calculations. nih.gov

Applications of 2 Ethyl 3 Formylbenzonitrile in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

2-Ethyl-3-formylbenzonitrile, a member of the 2-acylbenzonitrile class of compounds, serves as a highly valuable and versatile building block in modern organic synthesis. Its utility stems from the presence of two distinct reactive functional groups—an aldehyde and a nitrile—in an ortho-position on a benzene (B151609) ring. This unique bifunctional arrangement allows for the orchestration of elegant cascade reactions, enabling the efficient construction of complex heterocyclic systems from relatively simple starting materials. researchgate.net

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable template for drug discovery. researchgate.netnih.gov 2-Acylbenzonitriles, including this compound, are key precursors to the isoindolinone scaffold, which is widely recognized as a privileged structure. researchgate.netnih.gov The synthesis typically involves the reaction of the 2-acylbenzonitrile with a nucleophile, which initiates a tandem process of addition to the aldehyde and a subsequent cyclization involving the nitrile group. researchgate.net

The isoindolinone core is present in a wide array of natural products and synthetic pharmaceutical compounds that exhibit significant biological activities. nih.gov This demonstrates the importance of this compound as a starting material for generating molecules with therapeutic potential.

Table 1: Examples of Bioactive Molecules Containing the Isoindolinone Scaffold

| Compound Name | Biological Activity/Application |

| Chlortalidone | Antihypertensive drug nih.gov |

| Corollosporine Derivatives | Antibacterial properties nih.gov |

| Pazinaclone | Anxiolytic agent |

| Histone Deacetylase (HDAC) Inhibitors | Anticancer agents nih.gov |

| Poly(ADP-ribose) polymerase (PARP) Inhibitors | Anticancer agents |

The utility of this compound extends to the total synthesis of complex natural products. One notable example is its role as a potential intermediate in the synthesis of aristolactams, a class of phenanthrene (B1679779) lactam alkaloids found in various plant species. nih.gov These compounds are of significant interest due to their unique structures and diverse biological properties, including anti-inflammatory, neuroprotective, and anti-cancer activities. nih.gov

A common strategy for synthesizing the core of aristolactams involves the construction of a 3-methyleneisoindolin-1-one (B1254794) intermediate. nih.gov As established, 2-acylbenzonitriles are ideal starting materials for isoindolinones. researchgate.net In this context, a molecule like this compound could be cyclized to form the corresponding isoindolinone, which is then further elaborated through reactions like a dehydro-Diels–Alder reaction to construct the full polycyclic framework of the target aristolactam. nih.gov

Contributions to the Development of New Synthetic Methodologies

The unique reactivity of 2-acylbenzonitriles has made them instrumental in the development of novel synthetic methodologies, particularly in the realm of cascade reactions. researchgate.net These reactions, where multiple chemical bonds are formed in a single operation, are highly sought after for their efficiency and atom economy. The bifunctional nature of this compound makes it an ideal substrate for designing such processes. researchgate.net

Researchers have developed various new methods centered around these substrates:

Copper-Catalyzed Multicomponent Reactions: A three-component cascade cyclization has been developed using 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts to produce complex 2,3-disubstituted isoindolin-1-ones. researchgate.net

Organocatalyzed Tandem Reactions: Green and efficient approaches for synthesizing isoindolinones have been achieved through tandem reactions of 2-cyanobenzaldehydes with α,β-unsaturated ketones or esters, using recyclable phosphine (B1218219) organocatalysts. rsc.org

Tandem C-N/C-C Bond Formation: Methodologies have been created for the synthesis of 2,3-diarylisoindolin-1-ones by reacting 2-formylbenzonitrile with arenes and diaryliodonium salts, showcasing a copper-catalyzed tandem C-N/C-C bond formation. researchgate.net

These examples highlight how the predictable yet versatile reactivity of the 2-formylbenzonitrile scaffold has enabled chemists to invent new and powerful tools for constructing complex molecules.

Table 2: Selected Synthetic Methodologies Utilizing 2-Formylbenzonitrile Derivatives

| Methodology | Reactants | Catalyst/Conditions | Product Type |

| Multicomponent Cascade Cyclization | 2-Formylbenzonitrile, Phenylacetylene, Diaryliodonium Salt | Copper Catalyst, 110°C | 3-(2-oxopropyl)-2-arylisoindolinone researchgate.net |

| Organocatalyzed Tandem Reaction | 2-Cyanobenzaldehyde (B126161), α,β-Unsaturated Ketone | Fluorous Phosphine, Green Solvents, Room Temp. | Isoindolinone rsc.org |

| Tandem C-N/C-C Bond Formation | 2-Formylbenzonitrile, Arene, Diaryliodonium Salt | Copper Catalyst | 2,3-Diarylisoindolin-1-one researchgate.net |

Potential in Functional Materials Research (e.g., Mechanochromic Materials, Nonlinear Optical (NLO) Active Structures)

Beyond its role in synthesizing discrete molecules for pharmaceutical applications, the core structures derived from this compound show potential in the field of materials science.

Mechanochromic Materials: These are materials that change their optical properties, such as color or fluorescence, in response to mechanical force. unifr.chmdpi.com This property is of interest for applications like stress sensing and damage detection in structural materials. unifr.ch While research into the specific mechanochromic properties of derivatives of this compound is nascent, some related isoindolinone derivatives are known to exhibit mechanochromic behavior. researchgate.net The potential exists to design and synthesize novel isoindolinones from this precursor that could be incorporated into polymers to create new mechanoresponsive systems. unifr.ch

Nonlinear Optical (NLO) Active Structures: NLO materials are essential for technologies like optical computing and telecommunications. orientjchem.org The NLO response of a molecule is often enhanced by having electron-donating and electron-withdrawing groups connected through a π-conjugated system. mdpi.com Benzonitrile (B105546) derivatives are actively studied for their NLO properties. orientjchem.org this compound possesses an electron-donating ethyl group and two electron-withdrawing groups (formyl and nitrile) on a conjugated benzene ring. This "push-pull" electronic configuration is a classic design principle for creating molecules with significant third-order NLO activity. mdpi.com Quantum chemical calculations on similar substituted benzonitriles have shown that they are promising candidates for future NLO applications. orientjchem.org

Future Directions and Unaddressed Research Challenges for 2 Ethyl 3 Formylbenzonitrile

Development of More Efficient and Stereoselective Syntheses of 2-Ethyl-3-formylbenzonitrile and its Derivatives

A significant and immediate challenge is the development of robust and efficient synthetic routes to this compound. Current synthetic strategies for analogous polysubstituted benzaldehydes can be multi-step and may lack high yields or regioselectivity. Future research should prioritize the creation of novel synthetic methodologies that are both atom-economical and scalable.

Furthermore, the presence of the formyl group invites exploration into stereoselective additions, which would generate chiral derivatives. A key unaddressed challenge is the development of catalytic asymmetric syntheses to access enantiomerically pure forms of its downstream products. This could involve asymmetric hydrogenation of the aldehyde, or enantioselective additions of nucleophiles, providing access to chiral alcohols, amines, and other valuable building blocks for the pharmaceutical and agrochemical industries.

Table 1: Potential Synthetic Research Directions

| Research Focus | Objective | Potential Impact |

| Novel Synthetic Routes | Develop high-yield, scalable syntheses from readily available starting materials. | Increased accessibility for broader research and application. |

| Regioselective Functionalization | Achieve precise control over the introduction of the ethyl, formyl, and cyano groups. | Streamline synthesis and avoid tedious separation of isomers. |

| Asymmetric Catalysis | Design stereoselective methods for transformations of the formyl group. | Access to chiral molecules for bioactive compound development. |

| Green Chemistry Approaches | Utilize environmentally benign reagents and conditions, such as flow chemistry or biocatalysis. | Reduce environmental impact and improve safety of synthesis. |

Exploration of Novel Reactivity Modes and Unprecedented Cascade Reactions

The juxtaposition of the aldehyde and nitrile functionalities suggests a rich and complex reactivity profile for this compound. Research on related 2-formylbenzonitriles has demonstrated their utility as powerful building blocks in cascade reactions to construct complex heterocyclic systems like isoindolinones. nih.govresearchgate.netmdpi.com

A significant future direction lies in exploring whether the specific electronic and steric properties conferred by the ethyl group in this compound can be harnessed to unlock novel reaction pathways. Researchers could investigate its participation in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offering a highly efficient approach to molecular complexity. The potential for designing unprecedented cascade reactions, where a series of intramolecular transformations are triggered by a single event, remains a particularly exciting and unaddressed challenge. These investigations could lead to the discovery of entirely new heterocyclic scaffolds with potential applications in medicine and materials science.

Advanced Catalytic Applications in Transformations Involving the Compound

The inherent functionalities of this compound make it a prime candidate for advanced catalytic applications, both as a substrate and potentially as a ligand. The aldehyde group can be a target for a wide array of catalytic transformations, including hydroformylation, oxidation, and reduction. The nitrile group can undergo catalytic hydration to amides or reduction to amines.

Future research should focus on employing modern catalytic systems, such as transition metal catalysts, organocatalysts, and photocatalysts, to achieve highly selective transformations of the molecule. An unaddressed area of research is its potential use as a ligand in catalysis. The nitrile nitrogen and the aldehyde oxygen could coordinate to a metal center, creating a novel ligand environment that might enable unique catalytic activities or selectivities in other chemical reactions.

Deeper Integration of Computational Chemistry in Predictive Design and Reaction Optimization

Computational chemistry offers a powerful tool to accelerate the exploration of this compound's chemical space. Density Functional Theory (DFT) and other computational methods can be employed to predict its geometric and electronic structure, spectroscopic properties, and reactivity. researchgate.net

A key future direction is the use of computational modeling to guide the rational design of experiments. For example, theoretical calculations can help predict the feasibility of proposed cascade reactions, identify the most likely reaction pathways, and elucidate complex reaction mechanisms. nih.gov This predictive power can save significant time and resources in the laboratory. Furthermore, computational screening could identify potential applications for the molecule in materials science by predicting its electronic and photophysical properties. The synergy between computational prediction and experimental validation will be crucial for unlocking the full potential of this compound.

Table 2: Applications of Computational Chemistry

| Computational Method | Research Application | Goal |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidate transition states and intermediates in cascade reactions. |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Prediction | Calculate UV-Vis absorption spectra to guide material design. |

| Molecular Dynamics (MD) | Supramolecular Assembly | Simulate the self-assembly behavior of derivatives in solution or solid state. |

| Virtual Screening | Ligand-Receptor Docking | Predict the binding affinity of derivatives to biological targets. |

Expansion into Diverse Areas of Materials Science and Supramolecular Chemistry

The rigid, polar structure of this compound makes it an attractive building block for the synthesis of novel organic materials. The aromatic core, combined with the polar nitrile and aldehyde groups, could be incorporated into larger conjugated systems to create materials with interesting photophysical properties, such as fluorescence or phosphorescence.

An unexplored frontier is the use of this compound in supramolecular chemistry. The aldehyde group can form reversible covalent bonds (e.g., imines) or participate in hydrogen bonding, while the nitrile group can act as a hydrogen bond acceptor or coordinate with metal ions. This functionality could be exploited to construct complex, self-assembling systems like molecular cages, polymers, or liquid crystals. The ethyl group, while seemingly simple, can influence the packing and solubility of these larger structures, providing a handle to fine-tune their bulk properties. Future research in this area could lead to the development of new sensors, molecular switches, or advanced porous materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.